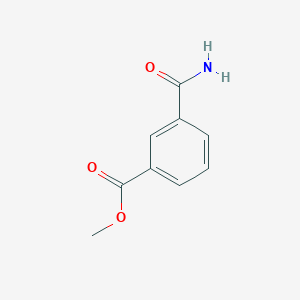

Methyl 3-carbamoylbenzoate

Übersicht

Beschreibung

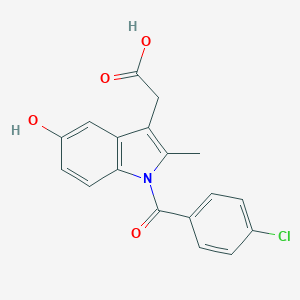

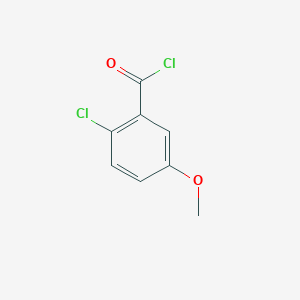

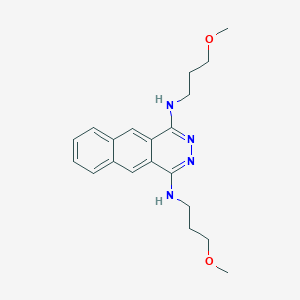

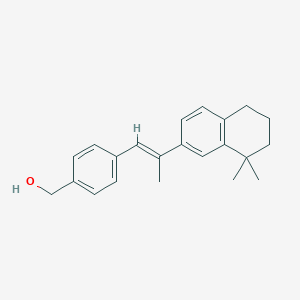

Methyl 3-carbamoylbenzoate is a chemical compound with the molecular formula C9H9NO3 . It has a molecular weight of 179.17 . This compound is used in research and as a building block in organic chemistry .

Synthesis Analysis

The synthesis of Methyl 3-carbamoylbenzoate can be achieved through several methods. One method involves the reaction of water and sodium hydroxide in methanol at room temperature . Another method involves the reaction with ammonium hydroxide . The yield of the product varies depending on the method used .Molecular Structure Analysis

The molecular structure of Methyl 3-carbamoylbenzoate consists of 9 carbon atoms, 9 hydrogen atoms, and 3 oxygen atoms . The InChI Key for this compound is MNDFXDXRMYURMC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Methyl 3-carbamoylbenzoate has several physical and chemical properties. It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.56 cm/s . The compound is very soluble, with a solubility of 2.6 mg/ml or 0.0145 mol/l .Wissenschaftliche Forschungsanwendungen

Analytical Chemistry: Detection and Quantification

Methyl 3-carbamoylbenzoate: is used in analytical chemistry for the detection and quantification of paraben compounds. Parabens are widely used as preservatives and antimicrobial compounds in various industries. The advancement in analytical techniques has enabled the detection of these compounds in water sources, air, soil, and even human tissues at µg/L and ng/L levels . Methyl 3-carbamoylbenzoate, being structurally similar to parabens, serves as a standard in chromatographic methods like HPLC and LC-MS for the accurate measurement of paraben concentrations in environmental and biological samples .

Environmental Science: Water Treatment

In environmental science, Methyl 3-carbamoylbenzoate is studied for its role in the fate of paraben compounds in water treatment processes. Parabens, due to their extensive use, are frequently found in wastewater. Research indicates that parabens can be satisfactorily removed using conventional wastewater treatment technologies . Methyl 3-carbamoylbenzoate can be used to simulate the behavior of parabens in such treatments, helping to understand their degradation pathways and byproducts .

Pharmaceutical Research: Drug Formulation

In pharmaceutical research, Methyl 3-carbamoylbenzoate is explored as a potential excipient in drug formulation. Its chemical properties allow it to act as a stabilizer or preservative in certain pharmaceutical products. The compound’s ability to maintain the integrity of active pharmaceutical ingredients over time is crucial for the development of stable and effective medications .

Material Science: Polymer Modification

Methyl 3-carbamoylbenzoate: is involved in material science, particularly in the modification of polymers. It can be incorporated into polymer chains to alter their physical properties, such as increasing flexibility or enhancing thermal stability. This modification is essential in creating specialized materials for various industrial applications .

Cosmetic Industry: Preservative Efficacy Testing

In the cosmetic industry, Methyl 3-carbamoylbenzoate is used for preservative efficacy testing. As a compound structurally related to parabens, it can be used to test the effectiveness of preservatives in cosmetic formulations. This ensures that cosmetic products remain free of microbial contamination throughout their shelf life .

Computational Chemistry: Molecular Simulation

Methyl 3-carbamoylbenzoate: is used in computational chemistry for molecular simulation. Programs such as Amber, GROMACS, and Avogadro utilize this compound in simulations to predict its interaction with other molecules, which is valuable for understanding its behavior in various chemical environments .

Safety and Hazards

Wirkmechanismus

Mode of Action

It’s worth noting that compounds with a similar structure, such as methocarbamol, are known to have their effects localized to the central nervous system rather than a direct effect on skeletal muscles .

Biochemical Pathways

Benzylic compounds are known to undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that Methyl 3-carbamoylbenzoate could potentially interact with biochemical pathways involving resonance stabilization.

Pharmacokinetics

The pharmacokinetic properties of Methyl 3-carbamoylbenzoate indicate that it has high gastrointestinal absorption . The compound has a lipophilicity (Log Po/w) of 1.52, suggesting that it may have good membrane permeability . Its skin permeation is low (log kp: -656 cm/s) .

Action Environment

The action of Methyl 3-carbamoylbenzoate could potentially be influenced by various environmental factors. For instance, its solubility could affect its distribution in the body and its interaction with biological targets. It is very soluble, with a solubility of 2.6 mg/ml . This suggests that it could be well-distributed in aqueous environments within the body.

Eigenschaften

IUPAC Name |

methyl 3-carbamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2-5H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDFXDXRMYURMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147750 | |

| Record name | Benzoic acid, 3-(aminocarbonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-carbamoylbenzoate | |

CAS RN |

106748-24-7 | |

| Record name | Benzoic acid, 3-(aminocarbonyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106748247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-(aminocarbonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106748-24-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

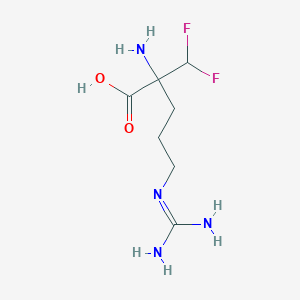

![6'-[Cyclohexyl(methyl)amino]-2'-[4-[2-[4-[[6'-[cyclohexyl(methyl)amino]-3'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]amino]phenyl]propan-2-yl]anilino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B27054.png)